molecular formula C20H16N2O2 B14497429 1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] CAS No. 64549-34-4

1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]

Cat. No.: B14497429
CAS No.: 64549-34-4
M. Wt: 316.4 g/mol
InChI Key: PFICKKLTEJRCJP-UHFFFAOYSA-N
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Description

1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]: is an organic compound characterized by the presence of a central phenylene group flanked by two pyridinyl ethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] typically involves the reaction of 1,3-diacetylbenzene with 2-pyridyl ethanone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,4-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]
  • 1,1’-(1,3-Phenylene)bis[2-(pyridin-3-yl)ethan-1-one]
  • 1,1’-(1,3-Phenylene)bis[2-(pyridin-4-yl)ethan-1-one]

Uniqueness

1,1’-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

64549-34-4

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-pyridin-2-yl-1-[3-(2-pyridin-2-ylacetyl)phenyl]ethanone

InChI

InChI=1S/C20H16N2O2/c23-19(13-17-8-1-3-10-21-17)15-6-5-7-16(12-15)20(24)14-18-9-2-4-11-22-18/h1-12H,13-14H2

InChI Key

PFICKKLTEJRCJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=CC(=CC=C2)C(=O)CC3=CC=CC=N3

Origin of Product

United States

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